molecular formula C14H24Cl2N2 B13633412 (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B13633412
M. Wt: 291.3 g/mol
InChI Key: ONRLVDULDMZWAD-UTLKBRERSA-N
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Description

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of a pyrrolidine derivative with a trimethylphenylmethyl halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated amine.

Scientific Research Applications

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine
  • (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine hydrochloride
  • (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine sulfate

Uniqueness

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to its specific structural features, such as the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-10-6-12(3)13(7-11(10)2)8-16-5-4-14(15)9-16;;/h6-7,14H,4-5,8-9,15H2,1-3H3;2*1H/t14-;;/m0../s1

InChI Key

ONRLVDULDMZWAD-UTLKBRERSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)CN2CC[C@@H](C2)N)C.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1C)CN2CCC(C2)N)C.Cl.Cl

Origin of Product

United States

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